![molecular formula C17H20ClNO B1374514 3-[([1,1'-联苯]-2-基氧基)甲基]吡咯烷盐酸盐 CAS No. 1220028-54-5](/img/structure/B1374514.png)

3-[([1,1'-联苯]-2-基氧基)甲基]吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

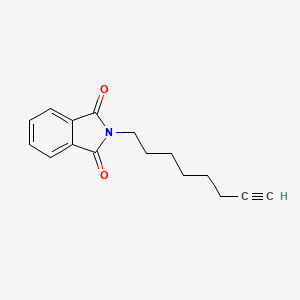

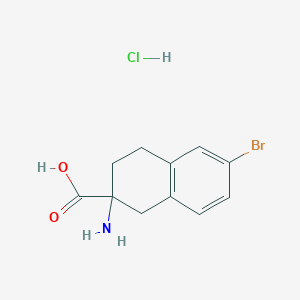

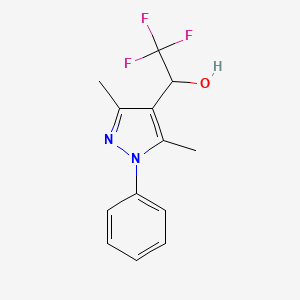

“3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :

Molecular Structure Analysis

The pyrrolidine ring is characterized by its sp3-hybridization, which contributes to the stereochemistry of the molecule . It also provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various chemical reactions . For instance, pyrrolidine-2,5-dione has been shown to exhibit inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride” were not found, pyrrolidine derivatives in general are known to be miscible with water and conventional organic solvents such as methanol, acetone, ether, and chloroform .

科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound’s biphenyl structure is also significant in medicinal chemistry, serving as a backbone for a variety of drugs with anti-inflammatory, antibacterial, and antitumor properties .

Biological Activity Enhancement

Stereochemistry plays a crucial role in the biological activity of compounds. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, affecting their binding mode to enantioselective proteins. This aspect is essential in designing new compounds with targeted biological activities .

Pharmacotherapy

Pyrrolidine alkaloids, which share a similar structural motif with this compound, have shown a range of biological activities. These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. This suggests potential applications in pharmacotherapy for various conditions .

Carbonic Anhydrase Inhibition

Derivatives of pyrrolidine-2,5-dione, a related scaffold, have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are involved in several diseases such as retinal disorders. This indicates that our compound could be modified to target these enzymes, offering therapeutic benefits .

Structural Diversity in Chemistry

The saturated nature of the pyrrolidine ring allows for a greater chance of generating structural diversity. This diversity is beneficial in creating a wide range of synthetic strategies and obtaining compounds with varied biological profiles .

Agrochemical Applications

Biphenyl derivatives, part of the compound’s structure, are used to produce a range of products, including agrochemicals. This suggests that “3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride” could be explored for its utility in agricultural settings, potentially as a pesticide or plant growth regulator .

Organic Synthesis

The compound’s biphenyl moiety is significant in organic synthesis, undergoing various reactions such as electrophilic substitution. This makes it a valuable intermediate in the synthesis of complex organic molecules, which can be used in pharmaceuticals and fine chemicals .

Material Science

Biphenyl structures are used in the creation of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. The compound could be investigated for its potential applications in material science, particularly in the development of new OLED components or liquid crystal displays .

作用机制

Target of Action

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

One pyrrolidine derivative, 1[3 isobutoxy 2 (benzylphenyl) amino] propyl pyrrolidine hydrochloride, exhibited an anti-anginal effect at certain doses in experimental animals .

属性

IUPAC Name |

3-[(2-phenylphenoxy)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-2-6-15(7-3-1)16-8-4-5-9-17(16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRCAXVBKZEYAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride | |

CAS RN |

1220028-54-5 |

Source

|

| Record name | Pyrrolidine, 3-[([1,1′-biphenyl]-2-yloxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

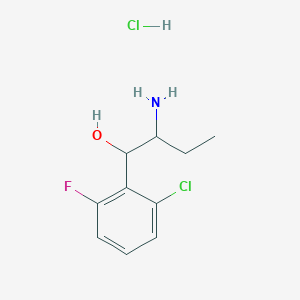

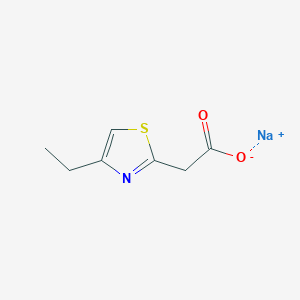

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)

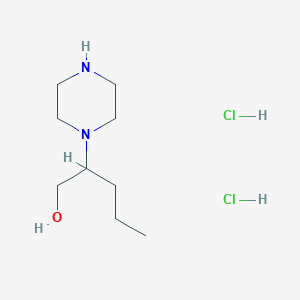

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)